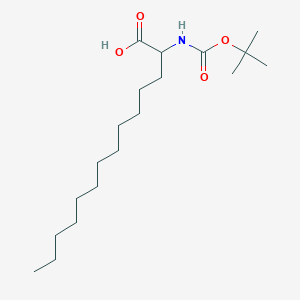

(R,S)-Boc-2-amino-tetradecanoic acid

Descripción general

Descripción

(R,S)-Boc-2-amino-tetradecanoic acid is a chiral amino acid derivative The compound features a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which is commonly used in peptide synthesis to protect the amino group from unwanted reactions

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (R,S)-Boc-2-amino-tetradecanoic acid typically involves the protection of the amino group with a Boc group, followed by the introduction of the tetradecanoic acid chain. One common method involves the reaction of 2-amino-tetradecanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

(R,S)-Boc-2-amino-tetradecanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace the Boc group with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) can be used to remove the Boc group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

Applications Overview

| Application Area | Description |

|---|---|

| Peptide Synthesis | Serves as a building block for synthesizing peptides, particularly in pharmaceuticals. |

| Drug Development | Modifications can enhance the efficacy and selectivity of drug candidates. |

| Biotechnology | Used in producing bioconjugates for targeted therapies and diagnostics. |

| Neuroscience | Investigated for potential neuroprotective effects relevant to neurodegenerative diseases. |

| Cosmetic Formulations | Applied in skin repair and anti-aging products due to its biocompatibility. |

Peptide Synthesis

(R,S)-Boc-2-amino-tetradecanoic acid is crucial in synthesizing peptides that mimic natural proteins. Its incorporation into peptides allows researchers to study the effects of specific amino acid modifications on protein behavior. For instance, studies have indicated that altering chain lengths can significantly affect binding affinities and biological activity across various systems .

Drug Development

In medicinal chemistry, derivatives of this compound are explored for their pharmacological activities. Research has shown that compounds with similar structures exhibit dual agonist activities for peroxisome proliferator-activated receptors (PPARα/δ), which are implicated in metabolic regulation. Such activities suggest potential therapeutic applications in treating metabolic disorders .

Biotechnology

The compound is utilized in producing bioconjugates, essential for creating targeted therapies and diagnostic tools in the biotech industry. Its ability to facilitate selective reactions makes it valuable for developing new biotechnological applications .

Neuroscience Research

Studies have focused on the neuroprotective effects of this compound, contributing to advancements in treatments for neurodegenerative diseases. The fatty acid component may influence mitochondrial pathways, enhancing cellular resilience against oxidative stress .

Cosmetic Formulations

Due to its biocompatibility, this compound finds applications in cosmetic products aimed at skin repair and anti-aging treatments. Its properties help improve skin hydration and reduce signs of aging .

Case Studies

- Peptide Activity Studies : Research incorporating this compound into peptides demonstrated enhanced binding affinity to specific receptors compared to non-modified peptides, emphasizing the importance of side-chain modifications in peptide design .

- Fatty Acid Interaction : Investigations have shown that fatty acids similar to the tetradecanoic chain can modulate mitochondrial function and reduce oxidative stress in cellular models. These findings suggest that this compound may also influence mitochondrial pathways due to its fatty acid component .

- Safety Profile : Preliminary toxicity studies indicate that derivatives of this compound exhibit low cytotoxicity across various human cell lines, suggesting a favorable safety profile for potential therapeutic applications .

Mecanismo De Acción

The mechanism of action of (R,S)-Boc-2-amino-tetradecanoic acid depends on its specific application. In peptide synthesis, the Boc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent reactions. The molecular targets and pathways involved vary based on the context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

(R,S)-Boc-2-amino-dodecanoic acid: Similar structure but with a shorter carbon chain.

(R,S)-Boc-2-amino-hexadecanoic acid: Similar structure but with a longer carbon chain.

(R,S)-Boc-2-amino-octadecanoic acid: Similar structure but with an even longer carbon chain.

Uniqueness

(R,S)-Boc-2-amino-tetradecanoic acid is unique due to its specific chain length, which can influence its physical and chemical properties. The presence of the Boc protecting group also adds to its versatility in synthetic applications.

Actividad Biológica

(R,S)-Boc-2-amino-tetradecanoic acid is a chiral amino acid derivative that plays a significant role in organic and medicinal chemistry. Its structural features include a tert-butoxycarbonyl (Boc) protecting group, which makes it a valuable building block in peptide synthesis and other biochemical applications. This article explores its biological activity, including its mechanisms of action, applications in research and medicine, and comparative analysis with similar compounds.

Chemical Structure and Properties

| Property | Value |

|---|---|

| Chemical Formula | C19H37NO4 |

| Molecular Weight | 337.49 g/mol |

| CAS Number | 129850-62-0 |

| Chiral Centers | 1 |

The Boc group protects the amino functionality, allowing for selective reactions during peptide synthesis. The tetradecanoic acid chain contributes to the hydrophobic character of the compound, influencing its biological interactions.

The mechanism of action of this compound primarily involves its role in peptide synthesis. The Boc group prevents unwanted reactions at the amino group, facilitating controlled deprotection and subsequent coupling reactions with other amino acids or peptides. This property is crucial for studying protein structure and function, as modifications can significantly alter biological activity.

Peptide Synthesis

This compound is extensively used in synthesizing peptides that mimic natural proteins. Its incorporation into peptides allows researchers to study the effects of specific amino acid modifications on protein behavior. For instance, studies have shown that altering chain lengths can affect binding affinities and biological activity in various systems .

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound are being explored for their potential pharmacological activities. Research indicates that compounds with similar structures exhibit dual agonist activities for peroxisome proliferator-activated receptors (PPARα/δ), which are implicated in metabolic regulation . Such activities suggest potential therapeutic applications in treating metabolic disorders.

Comparative Analysis with Similar Compounds

| Compound | Structure Comparison | Unique Features |

|---|---|---|

| (R,S)-Boc-2-amino-dodecanoic acid | Shorter carbon chain | Less hydrophobic; different biological interactions |

| (R,S)-Boc-2-amino-hexadecanoic acid | Longer carbon chain | Increased hydrophobicity; potential for different receptor interactions |

| (R,S)-Boc-2-amino-octadecanoic acid | Even longer carbon chain | May exhibit distinct pharmacokinetics |

The unique tetradecanoic chain length of this compound influences its solubility and interaction with biological membranes compared to its analogs.

Case Studies and Research Findings

- Peptide Activity Studies : A study incorporating this compound into peptides demonstrated enhanced binding affinity to specific receptors compared to non-modified peptides. This finding underscores the importance of side-chain modifications in peptide design .

- Fatty Acid Interaction : Research has shown that fatty acids similar to the tetradecanoic chain can modulate mitochondrial function and reduce oxidative stress in cellular models. These findings suggest that this compound may also influence mitochondrial pathways due to its fatty acid component .

- Safety Profile : Preliminary toxicity studies indicate that derivatives of this compound exhibit low cytotoxicity across various human cell lines, suggesting a favorable safety profile for potential therapeutic applications .

Propiedades

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]tetradecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H37NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16(17(21)22)20-18(23)24-19(2,3)4/h16H,5-15H2,1-4H3,(H,20,23)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZZRHFGUPKTZOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H37NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373192 | |

| Record name | (R,S)-Boc-2-amino-tetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129850-62-0 | |

| Record name | (R,S)-Boc-2-amino-tetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.